(rac)-N-(4-Fluorobenzoyl)-1-aminoindan
Description
(rac)-N-(4-Fluorobenzoyl)-1-aminoindan is a chiral organic compound comprising a 1-aminoindan backbone substituted with a 4-fluorobenzoyl group at the amine position. The racemic ("rac") designation indicates an equal mixture of both enantiomers (R and S configurations). Structurally, the indane moiety (a bicyclic system of benzene fused to a cyclopentane ring) provides rigidity, while the 4-fluorobenzoyl group introduces electronic and steric effects that influence molecular interactions .
Synthesis: The compound is likely synthesized via amide bond formation between 1-aminoindan and 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under mild conditions, analogous to methods described for related benzamide derivatives . The racemic nature arises from the non-stereoselective synthesis, necessitating chiral resolution techniques for enantiopure isolation .
Specifically, 1-aminoindan promotes a "loop" conformation in α-synuclein (α-syn), inhibiting misfolding and aggregation linked to neurodegeneration . The 4-fluorobenzoyl group may enhance metabolic stability or modulate target affinity compared to unsubstituted analogs .
Properties
Molecular Formula |
C16H14FNO |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C16H14FNO/c17-13-8-5-12(6-9-13)16(19)18-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-9,15H,7,10H2,(H,18,19) |
InChI Key |
XUYLQIMCGUTHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
a. 1-Aminoindan (Parent Compound)
- Structure : Lacks the 4-fluorobenzoyl group.
- Activity : Reduces α-syn aggregation and neurodegeneration in PD models by stabilizing α-syn in a "loop" conformation .
- Limitations : Lower metabolic stability due to the absence of fluorine substitution.
b. 4-Fluoro-1-aminoindan
- Structure : Fluorine substitution on the indane ring (position 4) instead of the benzoyl group.
- Activity: Improved pharmacokinetics (e.g., lipophilicity) over 1-aminoindan but retains similar α-syn modulation. Enzymatic resolution studies show variable enantiomeric excess (ee) depending on fluorination position .
c. N-(4-Fluorobenzoyl)morpholine
- Structure: Shares the 4-fluorobenzoyl group but replaces 1-aminoindan with morpholine.
- Activity : Primarily used in amide bond formation studies; lacks direct neuroprotective data. Highlights the role of fluorobenzoyl groups in stabilizing molecular frameworks .
d. N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
- Structure : A peptide-based fluorobenzoyl derivative with tyrosine and phenylalanine residues.
Physicochemical Properties
Key Observations :
- The 4-fluorobenzoyl group increases logP (lipophilicity) and likely enhances blood-brain barrier permeability compared to non-acylated analogs.
- Racemic mixtures may complicate pharmacological profiles due to enantiomer-specific effects.
- Structural rigidity from the indane core may improve target binding compared to flexible peptide-based analogs (e.g., compounds) .
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